molecular formula C24H19N3O4 B10878158 2-{3-[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

2-{3-[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10878158
M. Wt: 413.4 g/mol
InChI Key: LKMNNZDJYHXNDV-UHFFFAOYSA-N
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Description

2-{3-[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound featuring a quinazolinone core linked to an isoindole moiety through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Quinazolinone Core: Starting with anthranilic acid, the quinazolinone core is synthesized through a cyclization reaction with formamide under acidic conditions.

    Attachment of the Furylmethyl Group: The furylmethyl group is introduced via a nucleophilic substitution reaction, where the quinazolinone intermediate reacts with 2-furylmethyl chloride in the presence of a base such as potassium carbonate.

    Linking the Propyl Chain: The propyl chain is attached through a reductive amination reaction, using a suitable aldehyde and a reducing agent like sodium borohydride.

    Formation of the Isoindole Moiety: The final step involves the cyclization of the intermediate with phthalic anhydride under reflux conditions to form the isoindole structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furyl aldehyde or furyl carboxylic acid derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often utilize reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Furyl aldehyde, furyl carboxylic acid.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Halogenated or nitrated isoindole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound exhibits significant activity against various biological targets. It has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with specific enzymes and receptors.

Medicine

In medicine, the compound’s derivatives are explored for their therapeutic potential. Research has shown promising results in the development of new drugs for treating diseases such as cancer and bacterial infections.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism of action of 2-{3-[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone core can inhibit specific enzymes by binding to their active sites, while the isoindole moiety can interact with cellular receptors, modulating signal transduction pathways. These interactions lead to the compound’s observed biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 4-oxo-3,4-dihydroquinazoline exhibit similar biological activities and are used in medicinal chemistry.

    Isoindole Derivatives: Isoindole-based compounds are known for their stability and reactivity, making them useful in various chemical applications.

Uniqueness

What sets 2-{3-[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE apart is its combination of the quinazolinone and isoindole moieties, linked by a flexible propyl chain. This unique structure allows for a broader range of biological activities and chemical reactivity compared to its individual components or other similar compounds.

This detailed overview provides a comprehensive understanding of 2-{3-[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C24H19N3O4

Molecular Weight

413.4 g/mol

IUPAC Name

2-[3-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]propyl]isoindole-1,3-dione

InChI

InChI=1S/C24H19N3O4/c28-22-17-8-1-2-9-18(17)23(29)26(22)13-5-12-21-25-20-11-4-3-10-19(20)24(30)27(21)15-16-7-6-14-31-16/h1-4,6-11,14H,5,12-13,15H2

InChI Key

LKMNNZDJYHXNDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5

Origin of Product

United States

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